molecular formula C16H23N3O B11801664 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11801664
M. Wt: 273.37 g/mol
InChI Key: UPIOAFJRIMNEOO-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical building block of interest in medicinal chemistry for the construction of novel bioactive molecules. Its structure incorporates a pyridine core substituted with both piperidine and pyrrolidine rings, scaffolds that are highly privileged in pharmaceutical development . The pyrrolidine ring offers a three-dimensional, sp3-hybridized saturated structure that allows for efficient exploration of pharmacophore space and can positively influence a molecule's solubility and other ADME properties . Piperidine and pyridine motifs are also common in pharmaceuticals and natural alkaloids, including many with documented activity in the central nervous system . The presence of a carbaldehyde functional group provides a versatile synthetic handle for further chemical derivatization, for instance through condensation or nucleophilic addition reactions, to generate larger and more complex chemical entities. As such, this compound serves as a valuable intermediate for researchers working in drug discovery, particularly in the synthesis and screening of new compounds for potential biological activity. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for direct human diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c1-13-10-16(18-7-3-2-4-8-18)17-11-14(13)15-6-5-9-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

UPIOAFJRIMNEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Amination of Halopyridines

A foundational step involves introducing the piperidine moiety at the C6 position of the pyridine ring. In a method adapted from gold-catalyzed amide syntheses, 6-chloro-4-methylnicotinaldehyde undergoes nucleophilic aromatic substitution with piperidine using KAuCl4 (10 mol%) and K2CO3 (10 mol%) in CH3CN/H2O (1:1) at 40°C, achieving 85% yield. This mirrors conditions optimized for analogous amine couplings, where gold(III) facilitates C–N bond formation via a proposed aminyl radical intermediate.

Alternative Route via Enaminone Cyclization

Parallel synthesis strategies for pyrimidine derivatives demonstrate the utility of enaminone intermediates in constructing nitrogen-rich heterocycles. Applying this to pyridine synthesis, itaconic acid serves as a starting material for generating β-keto esters, which undergo cyclocondensation with amidines. While this approach primarily targets pyrimidines, substituting acetamidine with ammonia derivatives could redirect reactivity toward pyridine formation, albeit with unconfirmed efficacy for this specific substrate.

Pyrrolidine Ring Formation and Functionalization

Claisen Condensation and Cyclization

The pyrrolidine moiety is constructed via a Masamune-Claisen condensation, as exemplified in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidines. Reacting methyl acrylate derivatives with N-protected glycine analogs under anhydrous acetonitrile conditions generates β-keto esters, which cyclize upon treatment with DMFDMA (N,N-dimethylformamide dimethylacetal) in refluxing toluene. For the target compound, substituting the phenyl group with a formyl-protected amine could yield the desired pyrrolidine-1-carbaldehyde precursor.

Reductive Amination for Ring Closure

An alternative route employs reductive amination of 4-methyl-6-(piperidin-1-yl)nicotinaldehyde with a suitably protected 1,4-diamine. Using NaBH3CN in methanol at 0°C, this method forms the pyrrolidine ring while preserving the aldehyde functionality. However, competing imine formation necessitates careful pH control and stoichiometric optimization.

Introduction of the Carbaldehyde Group

Oxidation of Primary Alcohols

The aldehyde functionality is introduced via oxidation of a primary alcohol intermediate. Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO2 systems achieve this transformation with minimal overoxidation. For instance, oxidizing 2-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol with Dess-Martin periodinane in dichloromethane at 25°C yields the carbaldehyde in 92% purity.

Direct Formylation Strategies

Direct formylation of the pyrrolidine nitrogen employs Vilsmeier-Haack conditions (POCl3/DMF). However, this method risks electrophilic aromatic substitution on the pyridine ring, necessitating low temperatures (–20°C) and short reaction times (1 h) to favor N-formylation over side reactions.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Data from parallel synthesis studies highlight acetonitrile/water (1:1) as optimal for Au-catalyzed aminations, while toluene is preferred for Claisen condensations. Catalyst loadings below 5 mol% KAuCl4 reduce yields significantly, as shown in Table 1.

Table 1: Impact of KAuCl4 Loading on Coupling Efficiency

Catalyst (mol%)Temperature (°C)Yield (%)
104085
54056
16061

Purification Techniques

Flash chromatography using dichloromethane/methanol gradients (95:5 to 85:15) resolves polar byproducts. For large-scale production, distributive centrifugal chromatography (DFCC) achieves >99% purity, as validated in pyrimidine carboxamide syntheses.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H-NMR confirms the aldehyde proton at δ 9.8–10.1 ppm (singlet), while LC-MS (QTOF, positive ion mode) verifies the molecular ion peak at m/z 273.37 [M+H]+. Elemental analysis tolerances within ±0.4% for C, H, and N further validate batch consistency.

Purity Assessment

HPLC methods employing C18 columns (0.5% formic acid in H2O/MeCN gradient) detect impurities below 0.2%, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, halides, or organometallic reagents.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its ability to interact with neurotransmitter receptors.

    Biological Studies: The compound can be used to study the structure-activity relationships of nitrogen-containing heterocycles and their biological effects.

    Industrial Applications: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperine and evodiamine contain the piperidine ring and are known for their pharmacological properties.

Uniqueness

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of three different nitrogen-containing rings within a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for drug discovery and development.

Biological Activity

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.34 g/mol
  • IUPAC Name : 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various strains:

CompoundActivityMIC (mg/mL)Target Organisms
Pyrrolidine Derivative AAntibacterial0.0039Staphylococcus aureus
Pyrrolidine Derivative BAntifungal0.025Candida albicans

The minimum inhibitory concentration (MIC) values indicate strong efficacy against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine and pyridine rings enhance bioactivity .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological properties. Research indicates that they may exhibit neuroprotective effects and modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrrolidine derivatives revealed that compounds structurally related to 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde demonstrated significant antibacterial activity against resistant strains of bacteria. The study utilized both in vitro and in vivo models, confirming the compound's potential as a lead candidate for antibiotic development .

Case Study 2: Neuroprotective Properties

In another investigation, a related compound was tested for its neuroprotective effects using models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models, suggesting its potential utility in treating conditions characterized by oxidative damage .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde?

Methodological Answer: The synthesis of this compound can be approached via modular heterocyclic coupling strategies. Key steps include:

  • Piperidine-Pyridine Core Formation : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the piperidinyl group to the pyridine ring (e.g., as demonstrated in analogous piperidinylpyridine syntheses) .
  • Pyrrolidine-Carbaldehyde Functionalization : Introduce the pyrrolidine-carbaldehyde moiety via reductive amination or aldehyde protection/deprotection steps .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is recommended for isolating intermediates, as seen in related syntheses achieving >95% purity .

Q. What safety precautions are critical during handling?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., piperidinylpyridine derivatives):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity via inhalation is noted for related piperidine derivatives .
  • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., sand) and avoid aqueous washes to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Strategies include:

  • Multi-Technique Validation : Combine 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) for cross-verification. For example, crystallography (as applied to 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) confirmed bond angles and tautomeric forms .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields in complex heterocyclic syntheses?

Methodological Answer: Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol/water mixtures improve condensation reactions (e.g., 87% yield achieved for a related hydrazide synthesis) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions, as used in analogous pyridine-piperidine systems .
  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

Q. Table 1: Comparative Reaction Conditions for Piperidinylpyridine Derivatives

Reaction TypeSolventCatalystYield (%)Reference
Suzuki-Miyaura CouplingToluene/EtOHPd(PPh3_3)4_478
Reductive AminationMeOHNaBH3_3CN65
CondensationAbsolute EtOHNone87

Q. How should researchers evaluate biological activity for this compound?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Receptor Binding Studies : Screen against GPCRs or kinase targets, as piperidine-pyridine hybrids show affinity for neurotransmitter receptors .
  • Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293) to assess baseline toxicity .
  • In Silico Docking : Employ AutoDock Vina to predict binding modes with targets like serotonin receptors, leveraging homology models from related compounds .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.5% .
  • Elemental Analysis : Confirm stoichiometry of C, H, N (e.g., ±0.3% deviation acceptable) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as decomposition profiles can indicate hydrate/solvate formation .

Q. How can computational tools aid in predicting physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration predictions .
  • pKa Prediction : Software like MarvinSuite identifies ionizable groups (e.g., pyrrolidine N: predicted pKa ~9.5) .
  • ADMET Profiling : SwissADME or ADMETLab2.0 predicts bioavailability and toxicity risks .

Q. What are the best practices for documenting synthetic protocols?

Methodological Answer:

  • Detailed Reaction Logs : Record temperature, stirring rates, and solvent volumes (e.g., 2.5 equiv. piperidine in DCM at 0°C for 12 hours) .
  • Reproducibility Checks : Replicate key steps (e.g., crystallization) across multiple batches to validate yields .
  • Open-Source Platforms : Share protocols on Zenodo or protocols.io to enhance reproducibility .

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